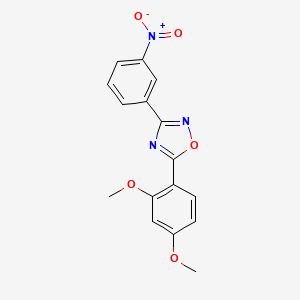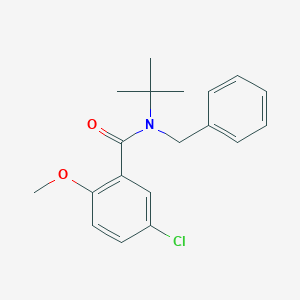![molecular formula C18H16N2O2S B5818686 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)
2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide, also known as FIT-039, is a novel small molecule inhibitor that has shown potential in the field of pharmacology. It is a synthetic compound that has been designed to target specific proteins and enzymes in the body, with the aim of treating various diseases and disorders.
Mécanisme D'action
2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide exerts its pharmacological effects by selectively inhibiting the activity of PDE4, 5, and 10, and GSK3β. PDEs are enzymes that degrade cyclic nucleotides, which are important signaling molecules in the body. Inhibition of PDEs leads to an increase in cyclic nucleotide levels, which can have various physiological effects. GSK3β is a protein kinase that is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK3β has been linked to the treatment of several diseases, including Alzheimer's disease and diabetes.
Biochemical and Physiological Effects:
2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models. 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has also been shown to improve insulin sensitivity in diabetic mice, suggesting its potential for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a viable option for large-scale production. 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has also been shown to have high selectivity and potency, making it a valuable tool for studying the role of specific enzymes and proteins in various cellular processes. However, 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide. One potential application is in the treatment of cancer. 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapy. Another potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent. Additionally, further studies are needed to determine the safety and efficacy of 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide in humans, and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide is synthesized through a series of chemical reactions that involve the condensation of 3-(methylthio)benzaldehyde with indole-3-acetic acid, followed by the addition of acetic anhydride and ammonium acetate. The final product is obtained through purification and crystallization. This synthesis method has been optimized to produce high yields of 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes and proteins, including phosphodiesterase (PDE) 4, 5, and 10, and glycogen synthase kinase (GSK) 3β. These enzymes are involved in various cellular processes, and their inhibition has been linked to the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(3-formylindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-23-15-6-4-5-14(9-15)19-18(22)11-20-10-13(12-21)16-7-2-3-8-17(16)20/h2-10,12H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQWZSPGWRHZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5818610.png)
![N-(4-{[(2,5-diethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5818614.png)
![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B5818617.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5818622.png)
![3-(4-chlorophenyl)-N-{[(4-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5818628.png)


![5-nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]benzaldehyde](/img/structure/B5818641.png)
![3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5818652.png)
![N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5818660.png)


![4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5818691.png)
